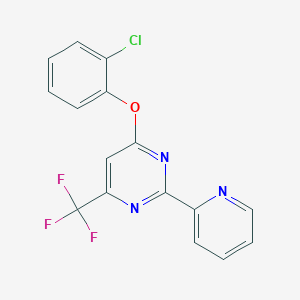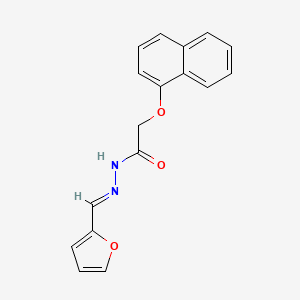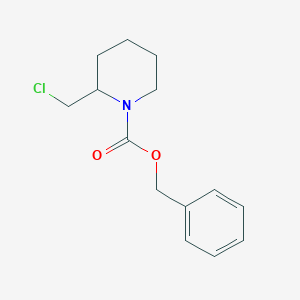![molecular formula C19H21NO5S B2956470 N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1421500-99-3](/img/structure/B2956470.png)
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C19H21NO5S and its molecular weight is 375.44. The purity is usually 95%.
BenchChem offers high-quality N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Microbial Degradation of Sulfonamides
Research has uncovered microbial strategies to degrade sulfonamide antibiotics, which are structurally related to the specified compound. A study highlighted the degradation process involving ipso-hydroxylation and subsequent fragmentation, revealing a unique pathway where the degradation of sulfamethoxazole and similar sulfonamides by Microbacterium sp. led to the elimination of these compounds from the environment, potentially reducing antibiotic resistance propagation (Ricken et al., 2013).
Interaction with Serum Albumin
Sulfonamide derivatives have been studied for their binding interactions with proteins such as bovine serum albumin. The fluorescent probe technique using N-n-Butyl[(5-dimethylamino)-1-naphthalene]sulfonamide has offered insights into the hydrophobic nature of these interactions, suggesting that the aromatic ring plays a crucial role in the binding mechanism (Jun et al., 1971).
Inhibition of Enzymatic Activities
The study of sulfonamide derivatives has also extended into their potential inhibitory effects on enzymes such as carbonic anhydrase, crucial for various physiological processes. Derivatives of benzo[b]thiophene-2-sulfonamide, for instance, have been prepared to explore their utility as inhibitors for ocular carbonic anhydrase, with significant implications for glaucoma treatment (Graham et al., 1989).
Role in Hormone Regulation
Another fascinating area of research involves the interaction of sulfonamide derivatives with hormonal pathways. For example, hydroxylated metabolites of polychlorinated biphenyls, which share a structural similarity to sulfonamides, have been shown to inhibit thyroid hormone sulfation, potentially impacting fetal development and thyroid hormone homeostasis (Schuur et al., 1998).
Development of Antimicrobial Agents
The sulfonamide functionality is pivotal in the synthesis of compounds with potential antimicrobial activities. Efforts to synthesize novel heterocyclic compounds incorporating a sulfonamido moiety have aimed at creating effective antibacterial agents, demonstrating the versatility and importance of sulfonamides in drug development (Azab et al., 2013).
Eigenschaften
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5S/c21-19(15-6-7-15,14-4-2-1-3-5-14)13-20-26(22,23)16-8-9-17-18(12-16)25-11-10-24-17/h1-5,8-9,12,15,20-21H,6-7,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHOITYDUHJFWLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)(C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-chlorophenoxy)-N-[4-(4,5-dichloroimidazol-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2956389.png)
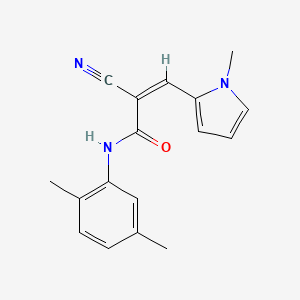
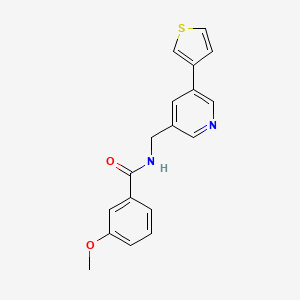

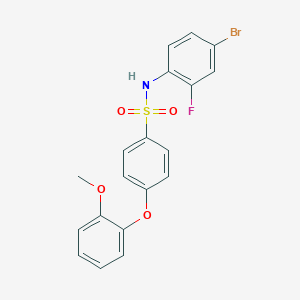
![2-chloro-N-[2-(morpholin-4-yl)ethyl]-5-nitrobenzene-1-sulfonamide](/img/structure/B2956396.png)
![(1-methyl-5-{[4-(4-nitrophenyl)piperazino]methyl}-1H-pyrrol-3-yl)(phenyl)methanone](/img/structure/B2956397.png)
![1-[[2-(2-Oxopyrrolidin-1-yl)pyridin-4-yl]methyl]-3-(1,3-thiazol-2-yl)urea](/img/structure/B2956398.png)
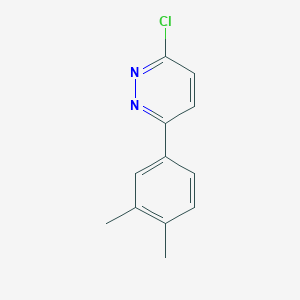
![4-(1'-Ethyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2956402.png)
![N-(2,3-dichlorophenyl)-2-fluoro-5-[(4-methoxyphenyl)methylsulfamoyl]benzamide](/img/structure/B2956403.png)
